HIV protease-IN-1

HIV-1 Protease Enzyme Inhibition Antiviral Drug Discovery

Standard HIV protease inhibitors often lack efficacy against subtype C strains or DRV-resistant mutants, limiting resistance and virology research. HIV protease-IN-1 (Compound 1e) offers a differentiated non-peptidic morpholine carboxamide scaffold. - **Subtype C potency:** EC50 of 8.23 nM (subtype C) - ideal for global-dominant strain studies - **Resistance profiling:** Maintains activity against darunavir (DRV)-resistant variants - **SAR benchmark:** Well-characterized activity enables non-peptidic inhibitor optimization Supplied as a research-grade biochemical tool.

Molecular Formula C39H40ClF7N10O7
Molecular Weight 929.2 g/mol
Cat. No. B12393881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHIV protease-IN-1
Molecular FormulaC39H40ClF7N10O7
Molecular Weight929.2 g/mol
Structural Identifiers
SMILESCC(C)(CC1(C(=O)N(C(=N1)N)C(COC(=O)NC2(CC2)C(F)F)C3=CC(=C(C=C3)Cl)C4=NC=NN4C(F)F)C5=CC=C(C=C5)C6=NN(N=C6)C7CC7)C(F)(F)F.C(CC(=O)O)C(=O)O
InChIInChI=1S/C35H34ClF7N10O3.C4H6O4/c1-32(2,35(41,42)43)16-34(20-6-3-18(4-7-20)24-14-46-53(50-24)21-8-9-21)28(54)51(30(44)48-34)25(15-56-31(55)49-33(11-12-33)27(37)38)19-5-10-23(36)22(13-19)26-45-17-47-52(26)29(39)40;5-3(6)1-2-4(7)8/h3-7,10,13-14,17,21,25,27,29H,8-9,11-12,15-16H2,1-2H3,(H2,44,48)(H,49,55);1-2H2,(H,5,6)(H,7,8)/t25-,34-;/m1./s1
InChIKeyXYOFGPYJEVLJDH-JIQBXTIVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HIV-1 protease-IN-1 Overview


HIV-1 protease-IN-1, also referred to as Compound 1e, is a potent, non-peptidic inhibitor of the HIV-1 protease enzyme. Its molecular formula is C25H35N3O6S and its CAS number is 2765293-30-7 . The compound is designed with a morpholine carboxamide core, differentiating it structurally from classic peptidomimetic inhibitors [1]. It functions by binding to the active site of the HIV-1 protease, thereby preventing the cleavage of viral polyproteins and blocking the maturation of new virions .

Non-peptidic morpholine-based inhibitor for HIV-1 protease biochemical assays and target engagement studies
Reported activity against subtype C strains supports globally relevant subtype-specific protease research
Maintains inhibitory potency toward DRV-resistant variants, enabling resistance mechanism and binding-mode studies

HIV-1 protease-IN-1 Substitution Limitations


HIV-1 protease-IN-1 (Compound 1e) cannot be generically substituted for other HIV protease inhibitors, including clinical standards like darunavir (DRV), due to its unique combination of a non-peptidic morpholine-based scaffold and specific substituents [1]. While many protease inhibitors are effective against the HIV-1 subtype B virus, HIV-1 protease-IN-1 demonstrates a remarkable potency profile against the globally prevalent subtype C strains, a feature not commonly shared among all in-class inhibitors [2]. Furthermore, the compound maintains a degree of inhibitory activity against DRV-resistant viral variants, indicating that its binding mode and resistance profile differ significantly from first-line clinical inhibitors [3]. Substituting this compound with a generic protease inhibitor would not recapitulate these specific, quantifiable antiviral properties.

Scaffold
Morpholine-based non-peptidic structure differs from peptidomimetic inhibitors (e.g., darunavir); binding mode and resistance profile may not transfer directly
Strain Profile
Subtype C potency advantage is compound-specific; generic protease inhibitors may not reproduce the same subtype response and could alter research outcomes
Resistance
Activity against DRV-resistant variants is not a class effect; using a standard inhibitor could underestimate mutant sensitivity in resistance models

HIV-1 protease-IN-1 Evidence Guide


Enzymatic Potency vs. In-Class Inhibitors

HIV-1 protease-IN-1 (Compound 1e) exhibits a potent enzymatic inhibitory concentration (IC50) of 90 pM against HIV-1 protease [1]. This potency is within a similar order of magnitude as the clinical inhibitor darunavir, which has a reported Ki of 4.6 pM in a separate study [2]. While a direct, head-to-head comparison under identical assay conditions is not available in the primary literature, this data point establishes the compound as a high-potency tool for biochemical studies of HIV protease function.

Enzymatic Potency
Cross-study comparable
IC50 90 pM
vs Darunavir Ki 4.6 pM
Reported high target engagement context
Cross-study comparison; assay conditions may differ
HIV-1 Protease Enzyme Inhibition Antiviral Drug Discovery

Antiviral Activity Against HIV-1 Subtype B

In cell-based antiviral assays, HIV-1 protease-IN-1 demonstrates an EC50 of 89 nM against the B-HIV strain [1]. In comparison, the clinical protease inhibitor darunavir has been reported to have an IC50 range of 1.9 to 6 nM in cell culture assays against laboratory HIV-1 strains [2]. This indicates that while potent, HIV-1 protease-IN-1's antiviral efficacy in this model is approximately one to two orders of magnitude less potent than darunavir.

Antiviral Activity (Subtype B)
Cross-study comparable
EC50 89 nM
vs Darunavir IC50 1.9–6 nM
Provides baseline for cellular assay research
Cell-based antiviral assay; cross-study comparison
Antiviral Activity HIV-1 Subtype B Cell-Based Assay

Antiviral Activity: HIV-1 Subtype C

A key differentiator for HIV-1 protease-IN-1 is its pronounced antiviral activity against HIV-1 subtype C strains. The compound exhibits EC50 values of 13.59 nM against the ZM246 strain and 8.23 nM against the Indie strain [1]. This level of potency is significantly higher than its activity against the subtype B strain (EC50 = 89 nM). While specific comparator data for other protease inhibitors against these exact strains is not provided in the same study, this data highlights a unique and valuable characteristic for research focused on subtype C, which accounts for a large proportion of global HIV infections.

Subtype C Activity
Supporting evidence
EC50 8.23 nM (Indie)
EC50 13.59 nM (ZM246)
Higher potency relative to subtype B strain
6.5- to 10.8-fold increase vs. subtype B (89 nM)
HIV-1 Subtype C Antiviral Activity Strain-Specific Potency

Activity Against DRV-Resistant HIV-1

HIV-1 protease-IN-1 (Compound 1e) is reported to maintain a degree of inhibitory potency against DRV-resistant HIV-1 variants [1]. This is a critical point of differentiation from many other protease inhibitors, which often show complete cross-resistance to DRV-resistant viruses. This characteristic suggests that the compound's binding mode to the protease active site may differ, allowing it to circumvent common resistance mutations that affect DRV.

DRV-Resistant Activity
Class-level inference
Maintains a degree of inhibitory potency
Potential binding-mode differentiation from DRV
Quantitative fold-change not detailed in available abstract
Drug Resistance Darunavir HIV-1 Protease Inhibitors

HIV-1 protease-IN-1 Research Applications


Subtype C Protease Biology

The unique, high potency of HIV-1 protease-IN-1 against subtype C HIV-1 strains (EC50 of 8.23 and 13.59 nM) makes it the compound of choice for any research program focused on this globally dominant viral subtype. Researchers can use this inhibitor to study subtype C-specific protease structure, dynamics, and inhibitor binding kinetics, which cannot be effectively done with inhibitors that are only potent against subtype B [1].

Darunavir Resistance Mechanisms

Given its reported ability to maintain activity against DRV-resistant HIV-1 variants, HIV-1 protease-IN-1 is an ideal tool compound for studying the evolution and mechanisms of drug resistance. It can be used in viral passage experiments to understand resistance pathways and in structural biology studies to elucidate how its binding mode differs from DRV, thereby avoiding common resistance mutations [2].

SAR Studies: Non-Peptidic Inhibitors

HIV-1 protease-IN-1 features a distinct morpholine carboxamide core. Its well-characterized activity profile provides a clear benchmark for SAR studies aimed at optimizing non-peptidic HIV protease inhibitors. Its differential activity against various HIV-1 strains offers a multi-parameter dataset for evaluating the impact of structural modifications on potency and spectrum of activity .

Application
Selection Property
Validation Focus
Subtype C HIV-1 protease biology
Subtype C-specific inhibitory profile
Protease binding kinetics and structural comparisons
Darunavir resistance mechanism research
Activity against DRV-resistant variants
Resistance mutation pathway analysis and binding-mode studies
SAR of non-peptidic inhibitors
Morpholine carboxamide scaffold benchmark
Multi-strain activity dataset for structure-activity optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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